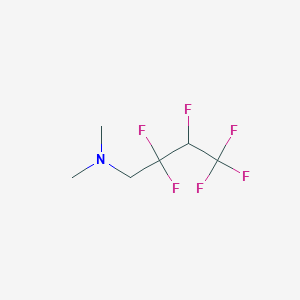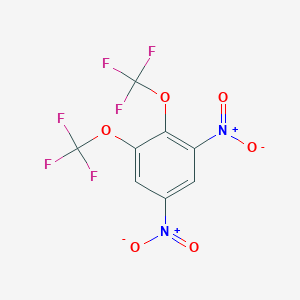![molecular formula C12H12ClF3OS B6313002 3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98% CAS No. 1357626-55-1](/img/structure/B6313002.png)
3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98% is a synthetic organic compound that has recently been gaining attention in the scientific research community due to its potential applications in biochemistry and physiology. This compound is a white crystalline solid with a molecular weight of 321.38 g/mol and a melting point of 156.2 °C. It is soluble in ethanol and is insoluble in water. The chemical structure of this compound is illustrated in Figure 1.
Applications De Recherche Scientifique
3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98% has been used in a number of research studies, including studies in biochemistry, physiology, and pharmacology. In biochemistry, the compound has been used to study the mechanism of action of various enzymes, including cytochrome P450 enzymes. In physiology, 3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98% has been used to study the effect of various hormones on cell signaling pathways. In pharmacology, the compound has been used to study the mechanism of action of various drugs, including antiepileptic drugs.
Mécanisme D'action
The mechanism of action of 3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98% is not yet fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is also believed to interact with various hormones and other signaling molecules, which may affect cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98% have not yet been fully elucidated. However, it is believed to interact with various hormones and other signaling molecules, which may affect cell signaling pathways. Additionally, it is believed to inhibit the activity of cytochrome P450 enzymes, which may affect the metabolism of drugs and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98% in laboratory experiments is its relative stability and solubility in organic solvents. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of using this compound in laboratory experiments is its potential toxicity, which may make it unsuitable for certain types of experiments.
Orientations Futures
Future research on 3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98% should focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research should be conducted to identify potential applications of this compound in pharmacology, biochemistry, and physiology. Other potential future directions for research include the development of more efficient synthesis methods and the development of new derivatives of this compound.
Méthodes De Synthèse
3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98% can be synthesized by a three-step reaction sequence. The first step involves the reaction of 3-bromo-3-methyl-2-propanone with trifluoromethanesulfonic acid to produce 3-[(3'-trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone. The second step involves the reaction of the resulting intermediate with sodium hydroxide to form 3-[(3'-trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98%. The third step involves the purification of the final product by recrystallization.
Propriétés
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl-3-methylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3OS/c1-7(17)11(2,3)18-8-4-5-10(13)9(6-8)12(14,15)16/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLODHUTZHZNKRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)SC1=CC(=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[4-chloro-3-(trifluoromethyl)phenyl]disulfide, 95%](/img/structure/B6312941.png)



![2,2'-Dithiobis[(5-methoxyvinyl)pyridine]](/img/structure/B6312963.png)


![N-[1-Methyl-1-(p-tolyl)-2,2,3,3,3-pentafluoropropyl]acetamide](/img/structure/B6312979.png)




